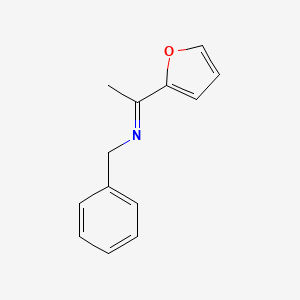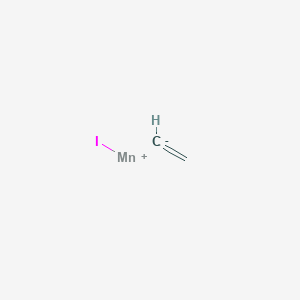
ethene;iodomanganese(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethene;iodomanganese(1+) typically involves the reaction of ethene with manganese iodide under controlled conditions. One common method involves the use of manganese(II) iodide and ethene gas in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is often facilitated by the presence of a reducing agent.
Industrial Production Methods
While specific industrial production methods for ethene;iodomanganese(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethene;iodomanganese(1+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese species.
Reduction: It can be reduced to lower oxidation state manganese species.
Substitution: The iodide ligand can be substituted with other ligands such as halides, phosphines, or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) species, while reduction may produce manganese(0) or manganese(II) species. Substitution reactions can result in a variety of manganese complexes with different ligands.
Aplicaciones Científicas De Investigación
Ethene;iodomanganese(1+) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as olefin polymerization and hydrogenation.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Research is ongoing to explore its potential biological activity and applications in medicine, such as in the development of new therapeutic agents.
Industrial Chemistry: It is investigated for its role in industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which ethene;iodomanganese(1+) exerts its effects involves the coordination of ethene to the manganese center, which can facilitate various catalytic processes. The manganese ion can undergo redox changes, allowing it to participate in electron transfer reactions. The iodide ligand can also play a role in stabilizing the complex and influencing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Ethene;chloromanganese(1+): Similar to ethene;iodomanganese(1+), but with a chloride ligand instead of iodide.
Ethene;bromomanganese(1+): Features a bromide ligand instead of iodide.
Ethene;carbonylmanganese(1+): Contains a carbonyl ligand in place of iodide.
Uniqueness
Ethene;iodomanganese(1+) is unique due to the presence of the iodide ligand, which can impart different electronic and steric properties compared to its chloride and bromide analogues. This can result in variations in reactivity and selectivity in catalytic processes, making it a valuable compound for specific applications.
Propiedades
Número CAS |
143879-03-2 |
|---|---|
Fórmula molecular |
C2H3IMn |
Peso molecular |
208.89 g/mol |
Nombre IUPAC |
ethene;iodomanganese(1+) |
InChI |
InChI=1S/C2H3.HI.Mn/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |
Clave InChI |
QVRQERFNHALVIU-UHFFFAOYSA-M |
SMILES canónico |
C=[CH-].[Mn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



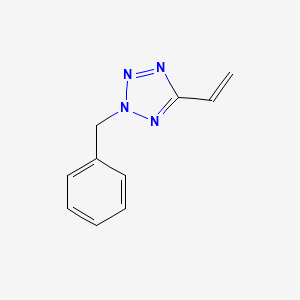
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
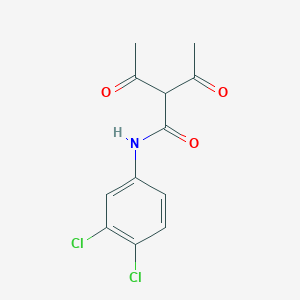
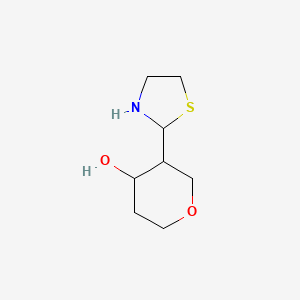
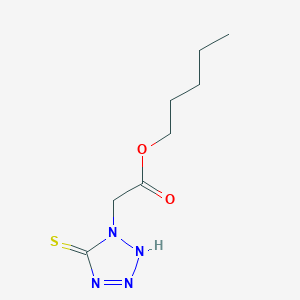
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)
![1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B12548615.png)
![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
